
1-(Cyclohexyloxy)acetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclohexyloxy)acetone is an organic compound with the molecular formula C9H16O2. It is characterized by a cyclohexyl group attached to an acetone moiety via an oxygen atom. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Cyclohexyloxy)acetone can be synthesized through the reaction of cyclohexanol with acetone in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ether bond between the cyclohexyl group and the acetone moiety .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the yield and selectivity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Cyclohexyloxy)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexyl acetate and other oxidation products.
Reduction: Reduction reactions can convert this compound to cyclohexanol and acetone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Cyclohexyl acetate and other oxidized derivatives.
Reduction: Cyclohexanol and acetone.
Substitution: Various substituted acetone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Cyclohexyloxy)aceton hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann in Studien verwendet werden, die enzymkatalysierte Reaktionen und Stoffwechselwege betreffen.
Medizin: Forschung zu potenziellen pharmazeutischen Anwendungen, einschließlich Arzneimittelverabreichungssystemen und Prodrug-Formulierungen.
Industrie: Verwendet in der Produktion von Duftstoffen, Aromen und anderen Spezialchemikalien
Wirkmechanismus
Der Wirkmechanismus von 1-(Cyclohexyloxy)aceton beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielen und Wegen. Zum Beispiel unterliegt die Verbindung bei Oxidationsreaktionen Elektronentransferprozessen, die durch Oxidationsmittel erleichtert werden. Bei Reduktionsreaktionen nimmt es Elektronen von Reduktionsmitteln auf, was zur Bildung von Cyclohexanol und Aceton führt .
Ähnliche Verbindungen:
Cyclohexanol: Ähnlich in der Struktur, aber es fehlt die Aceton-Einheit.
Cyclohexylacetat: Ein Esterderivat von Cyclohexanol.
Cyclohexanon: Ein Keton mit einer ähnlichen Cyclohexylgruppe, aber einer anderen funktionellen Gruppe.
Einzigartigkeit: 1-(Cyclohexyloxy)aceton ist einzigartig aufgrund seiner Etherbindung zwischen der Cyclohexylgruppe und der Aceton-Einheit. Dieses Strukturmerkmal verleiht im Vergleich zu seinen Analoga eine deutliche chemische Reaktivität und Anwendungen .
Wirkmechanismus
The mechanism of action of 1-(Cyclohexyloxy)acetone involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In reduction reactions, it accepts electrons from reducing agents, leading to the formation of cyclohexanol and acetone .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanol: Similar in structure but lacks the acetone moiety.
Cyclohexyl acetate: An ester derivative of cyclohexanol.
Cyclohexanone: A ketone with a similar cyclohexyl group but different functional group.
Uniqueness: 1-(Cyclohexyloxy)acetone is unique due to its ether linkage between the cyclohexyl group and the acetone moiety. This structural feature imparts distinct chemical reactivity and applications compared to its analogs .
Eigenschaften
CAS-Nummer |
83171-86-2 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
1-cyclohexyloxypropan-2-one |
InChI |
InChI=1S/C9H16O2/c1-8(10)7-11-9-5-3-2-4-6-9/h9H,2-7H2,1H3 |
InChI-Schlüssel |
KCGWOYRFTUEYHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)COC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)

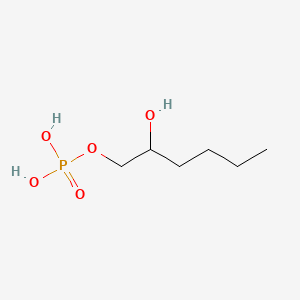
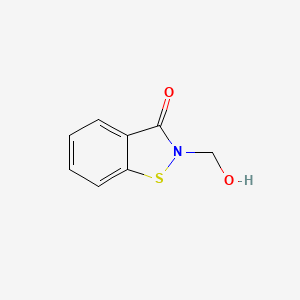
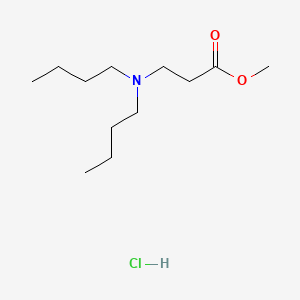
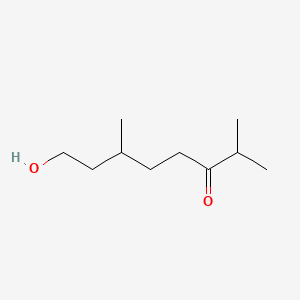
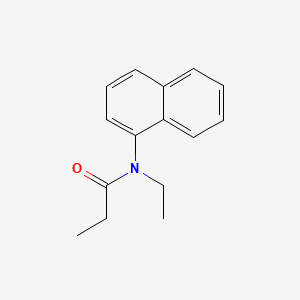
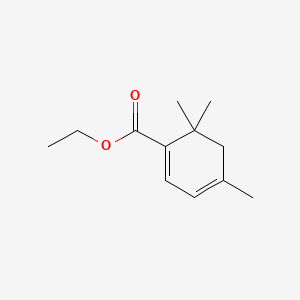
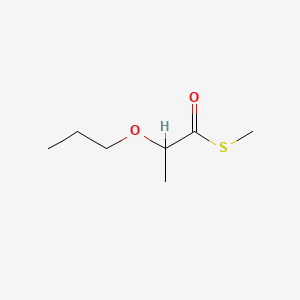
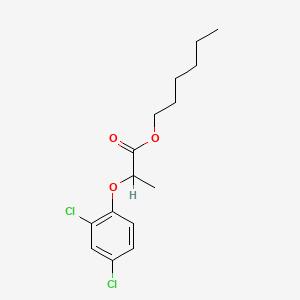
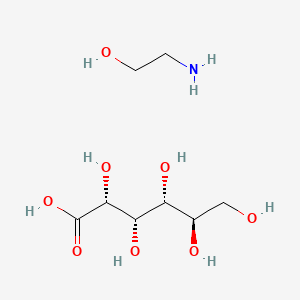
![Coceth-25 [INCI]](/img/structure/B12664055.png)


